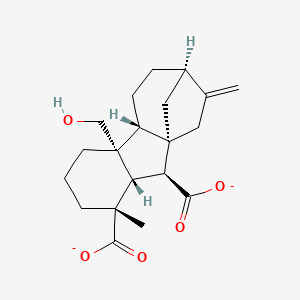

gibberellin A15 (open lactone form)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gibberellin A15(2-) (diacid form) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A15 (diacid form). It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A15 (diacid form).

Applications De Recherche Scientifique

Scientific Research Applications

Gibberellin A15 has been the subject of various research studies focusing on its biosynthesis, mechanisms of action, and interactions with other plant hormones. Below are key areas of research application:

Biosynthesis Pathways

Understanding the biosynthesis of gibberellins, including GA15, is crucial for manipulating plant growth. Research has identified key enzymes involved in the conversion of precursor compounds to gibberellins. For instance, cytochrome P450 enzymes play a significant role in hydroxylation reactions that transform gibberellin A12 into gibberellin A15 .

Plant Growth Regulation

GA15 modulates gene expression related to growth processes. Studies have shown that it interacts with other phytohormones like auxins and cytokinins to coordinate growth responses. This interaction is essential for understanding how plants adapt to environmental changes and developmental cues .

Agricultural Applications

Gibberellin A15 is utilized in agriculture to enhance crop yields and improve quality. Its applications include:

- Promoting Seed Germination : GA15 can be applied to seeds to enhance germination rates, particularly in crops that exhibit dormancy.

- Increasing Fruit Size : Application of GA15 during fruit development can lead to larger fruit size and improved quality .

- Controlling Plant Height : In certain crops, GA15 can be used to manage plant height, preventing lodging (falling over) during growth.

Case Studies

Several case studies illustrate the practical applications of gibberellin A15:

Case Study 1: Seed Germination Enhancement

A study conducted on tomato seeds demonstrated that treatment with gibberellin A15 significantly increased germination rates compared to untreated controls. The results indicated a marked improvement in seedling vigor and subsequent growth performance .

Case Study 2: Fruit Development in Grapes

Research involving grapevines showed that applying gibberellin A15 during the early stages of fruit development resulted in larger berry sizes and improved sugar content. This application is particularly beneficial for wine production as it enhances the quality of grapes used for fermentation .

Comparative Analysis of Gibberellins

A comparative analysis of various gibberellins highlights the unique properties of GA15:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gibberellin A12 | C19H24O5 | Precursor to gibberellin A15; lacks lactone structure |

| Gibberellin A24 | C19H26O6 | Hydroxylated derivative; involved in further metabolism |

| Gibberellic Acid | C19H22O6 | More widely studied; affects broader physiological processes |

Analyse Des Réactions Chimiques

Enzymatic Hydroxylation and Oxidation

The open lactone form undergoes CYP450-mediated hydroxylation at C-20, initiating its conversion to downstream gibberellins. This reaction sequence involves:

-

Initial hydroxylation : Cytochrome P450 enzymes (particularly CYP112) catalyze the oxidation of C-20 methyl to alcohol (GA15→GA24) .

-

Secondary oxidation : The C-20 alcohol is further oxidized to an aldehyde intermediate (GA24) before demethylation .

Demethylation and γ-Lactone Formation

CYP112 facilitates a two-step catalytic process:

-

Carbon-carbon bond cleavage : The C-20 methyl group is removed as CO₂ via oxidative decarboxylation .

-

Lactonization : Formation of the γ-lactone ring occurs concomitantly with demethylation, producing GA9 .

Mechanistic Insights :

-

Isotopic labeling with ¹⁸O₂ confirmed oxygen incorporation into the lactone ring .

-

Tert-butyl hydroperoxide experiments demonstrated reliance on the ferryl-oxo (Compound I) intermediate for catalysis .

Substrate Specificity and Intermediate Partitioning

CYP112 exhibits dual reactivity with the open lactone form:

| Reaction Pathway | Product | Key Observation |

|---|---|---|

| Hydroxylation of δ-lactone | GA24 (aldehyde) | Intermediate detected via LC-MS |

| Oxidative demethylation | GA9 (γ-lactone) | CO₂ release confirmed by isotopic tracing |

Comparative Biosynthetic Activity

The open lactone form’s reactivity contrasts with its closed lactone counterpart:

Role in Metabolic Pathways

The open lactone form acts as a transient intermediate in bacterial gibberellin biosynthesis:

Propriétés

Formule moléculaire |

C20H26O5-2 |

|---|---|

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |

InChI |

InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |

Clé InChI |

TZGXVFYTKTWKCU-CXXOJBQZSA-L |

SMILES isomérique |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])CO)C(=O)[O-] |

SMILES canonique |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])CO)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.